2-Acetoxy-3',5'-dichlorobenzophenone chemical properties
2-Acetoxy-3',5'-dichlorobenzophenone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Acetoxy-3',5'-dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The landscape of medicinal chemistry is ever-evolving, with novel molecular scaffolds holding the promise of new therapeutic breakthroughs. Among these, substituted benzophenones represent a privileged class of compounds, serving as key intermediates in the synthesis of a wide array of biologically active molecules. This guide focuses on a specific, yet lesser-documented member of this family: 2-Acetoxy-3',5'-dichlorobenzophenone. Due to the limited availability of direct experimental data for this particular isomer, this document will adopt a predictive and extrapolative approach, grounded in established principles of organic chemistry and data from closely related analogues. Our objective is to provide a comprehensive technical resource that empowers researchers to synthesize, characterize, and explore the potential of this intriguing molecule. We will delve into a plausible synthetic route, predict its core physicochemical and spectral properties, and discuss its potential reactivity and applications, all while maintaining rigorous scientific integrity.
Molecular Overview and Physicochemical Properties
2-Acetoxy-3',5'-dichlorobenzophenone is a halogenated aromatic ketone. Its structure features a benzophenone core with an acetoxy group at the 2-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the second phenyl ring. This specific arrangement of functional groups is anticipated to bestow upon it a unique profile of reactivity and biological activity.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-Acetoxy-3',5'-dichlorobenzophenone, extrapolated from data for isomeric and analogous compounds.[1][2] It is crucial to note that these are estimations and should be confirmed by empirical analysis.
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₀Cl₂O₃ | Based on the chemical structure. |
| Molecular Weight | 309.14 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white solid | Typical for benzophenone derivatives. |
| Melting Point | 85 - 95 °C | Estimated based on related dichlorobenzophenone structures. |
| Boiling Point | ~450 °C | Extrapolated from isomers.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Aromatic ketones with significant halogenation are typically non-polar. |
| IUPAC Name | [2-(3,5-dichlorobenzoyl)phenyl] acetate | Systematic nomenclature based on the structure. |
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .[3][4][5][6][7] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the two aromatic rings via a ketone linkage.
Proposed Synthetic Pathway
The synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone can be envisioned through the Friedel-Crafts acylation of phenyl acetate with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed workflow for the synthesis of 2-Acetoxy-3',5'-dichlorobenzophenone.
Step-by-Step Experimental Protocol (Hypothetical)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM via the dropping funnel. Stir the mixture for 20-30 minutes to allow for the formation of the acylium ion-Lewis acid complex.
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Acylation: Add phenyl acetate (1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. The acetoxy group is an ortho, para-director; however, the ortho position is sterically hindered, which may lead to a mixture of ortho and para products.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-acetoxy-3',5'-dichlorobenzophenone isomer.
Predicted Spectral Characteristics
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The aromatic region will be complex due to the substitution patterns on both rings.
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Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to 3H, corresponding to the acetyl group.
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Aromatic Protons (Acetoxyphenyl Ring): Four protons in the range of δ 7.2-7.8 ppm, exhibiting complex splitting patterns (multiplets) due to ortho and meta couplings.
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Aromatic Protons (Dichlorophenyl Ring): Three protons in the range of δ 7.5-7.9 ppm. The two protons meta to the carbonyl group will likely appear as a doublet, and the proton para to the carbonyl will be a triplet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbons: Two signals are expected in the downfield region: one for the ketone carbonyl (δ ~195 ppm) and one for the ester carbonyl (δ ~170 ppm).
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Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
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Methyl Carbon: A signal in the aliphatic region (δ ~21 ppm) for the acetyl methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.
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C=O Stretch (Ester): A strong absorption band around 1760-1770 cm⁻¹.
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C-O Stretch (Ester): A band in the region of 1200-1250 cm⁻¹.
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C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms. The molecular ion peak (M⁺) should be observed at m/z 308 (for ³⁵Cl isotopes), with characteristic M+2 and M+4 peaks due to the presence of two chlorine atoms.
Reactivity and Potential Applications
The chemical reactivity of 2-Acetoxy-3',5'-dichlorobenzophenone is governed by its three main functional components: the ketone, the ester, and the dichlorinated aromatic system.
Caption: Potential reactivity pathways of 2-Acetoxy-3',5'-dichlorobenzophenone.
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Ester Hydrolysis: The acetoxy group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 2-hydroxy-3',5'-dichlorobenzophenone. This phenolic derivative could serve as a precursor for further functionalization.
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Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This alcohol can then be used in subsequent synthetic steps.
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Nucleophilic Aromatic Substitution: The chlorine atoms on the phenyl ring are activated towards nucleophilic aromatic substitution, although harsh conditions may be required.
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Pharmaceutical Intermediate: Dichlorobenzophenone derivatives are known precursors in the synthesis of benzodiazepines, a class of psychoactive drugs.[8] The specific substitution pattern of 2-Acetoxy-3',5'-dichlorobenzophenone could lead to novel analogues with unique pharmacological profiles. Its potential as an intermediate in the synthesis of antifungal agents, similar to other dichlorobenzophenones, is also a viable area of exploration.
Safety and Handling
While specific toxicological data for 2-Acetoxy-3',5'-dichlorobenzophenone is not available, it should be handled with the standard precautions for aromatic ketones and chlorinated organic compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Acetoxy-3',5'-dichlorobenzophenone represents an under-explored molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and its potential reactivity. It is our hope that this technical resource will serve as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and other novel benzophenone derivatives, ultimately contributing to the advancement of drug discovery and development.
References
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
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Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]
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Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
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2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558. PubChem. [Link]
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3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494. PubChem. [Link]
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4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034. PubChem. [Link]
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4-Acetoxy-3',4'-dichlorobenzophenone | C15H10Cl2O3 | CID 24723041. PubChem. [Link]
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